molecular formula C13H10N2O5 B8482311 4-[(2H-1,3-Benzodioxol-5-yl)methoxy]-3-nitropyridine CAS No. 882682-08-8

4-[(2H-1,3-Benzodioxol-5-yl)methoxy]-3-nitropyridine

Cat. No. B8482311
M. Wt: 274.23 g/mol
InChI Key: FHIHXOQHVRAKFJ-UHFFFAOYSA-N
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Patent
US07642269B2

Procedure details

In accordance with the same procedures as in Preparation 2, except for using 4-chloro-3-nitropyridine (3.0 g, 18.92 mmol) prepared in Step 1 of Preparation 1 and piperonyl alcohol (3.45 ml, 18.92 mmol), the titled compound was obtained as a yellow solid. (3.08 g, 88.6%)
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.45 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[N+:8]([O-:10])=[O:9].[CH2:11]([OH:21])[C:12]1[CH:20]=[CH:19][C:18]2[O:17][CH2:16][O:15][C:14]=2[CH:13]=1>>[O:17]1[C:18]2[CH:19]=[CH:20][C:12]([CH2:11][O:21][C:2]3[CH:7]=[CH:6][N:5]=[CH:4][C:3]=3[N+:8]([O-:10])=[O:9])=[CH:13][C:14]=2[O:15][CH2:16]1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClC1=C(C=NC=C1)[N+](=O)[O-]
Name
Quantity
3.45 mL
Type
reactant
Smiles
C(C1=CC=2OCOC2C=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In accordance with the same procedures as in Preparation 2

Outcomes

Product
Name
Type
product
Smiles
O1COC2=C1C=CC(=C2)COC2=C(C=NC=C2)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.